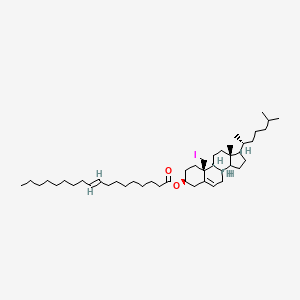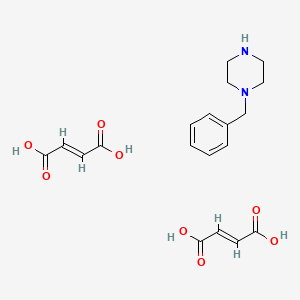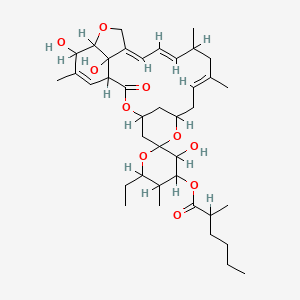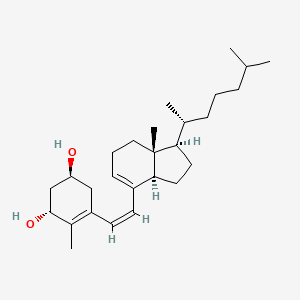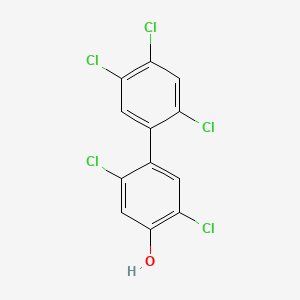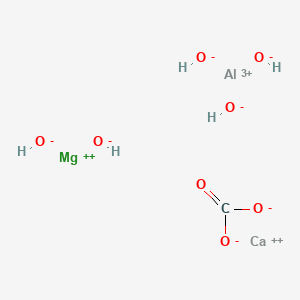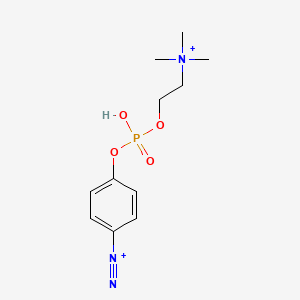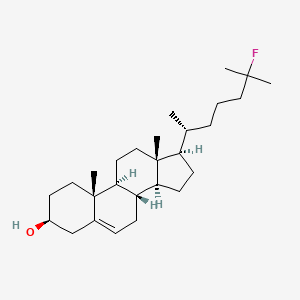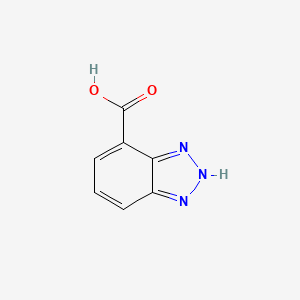
Decyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl sulfate is an organosulfate oxoanion that is the conjugate base of decyl hydrogen sulfate. Isolated from Daphnia pulex, it induces morphological changes of phytoplankton Scenedesmus gutwinskii. It has a role as a kairomone, a Daphnia pulex metabolite and a marine metabolite. It is a conjugate base of a decyl hydrogen sulfate.
Scientific Research Applications
Polymer Interaction Studies :
- Satake et al. (1992) examined how decyl sulfate binds to poly(L-ornithine) with 1-alkanesulfonate counter ions, exploring the transitions from coil to helix in the polypeptide chain. This study highlights the application of decyl sulfate in understanding the behavior of polymers and their conformational changes (Satake, Uchino, Hayakawa, & Maeda, 1992).
- Shirahama, Yuasa, and Sugimoto (1981) focused on the interaction between sodium decyl sulfate and a cationic polymer, emphasizing the cooperative nature of the binding process. This research provides insights into the interaction mechanisms of surfactants with polymers (Shirahama, Yuasa, & Sugimoto, 1981).
Biological Applications :
- Shpakova et al. (2015) investigated the use of decyl sulfate in increasing the resistance of mammalian erythrocytes to hypertonic cryohemolysis. This study suggests potential biomedical applications of decyl sulfate in understanding and potentially influencing cell membrane properties under varying environmental conditions (Shpakova, Iershova, Orlova, Iershov, & Synchykova, 2015).
Surfactant Studies :
- Takeda and Yasunaga (1973) conducted a kinetic study on the micelle dissociation rate of sodium decyl sulfate, providing valuable information on the behavior of surfactants at a molecular level, which is crucial for industrial applications (Takeda & Yasunaga, 1973).
- Amirov et al. (2003) explored the complex formation of decyl sulfate ions with copper(II) ethylenediamine, contributing to the understanding of surfactant-metal ion interactions, which has implications in fields like material science and catalysis (Amirov, Litvinov, Gubaidullin, & Matyugicheva, 2003).
properties
Molecular Formula |
C10H21O4S- |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
decyl sulfate |
InChI |
InChI=1S/C10H22O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H,11,12,13)/p-1 |
InChI Key |
CSMFSDCPJHNZRY-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



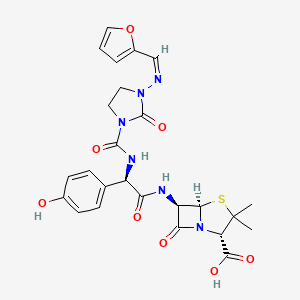
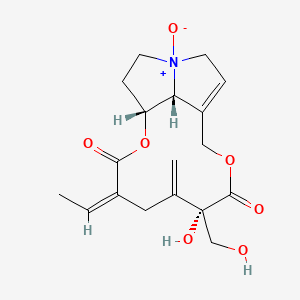
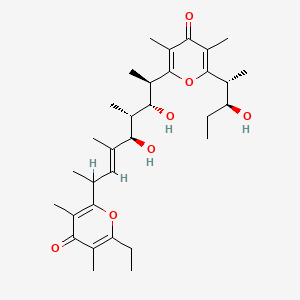
![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
